1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
Description
The compound 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea features a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-4-yl group at position 2. The pyrazole moiety is linked via an ethyl chain to a urea group, which is further substituted with a 3,4-dimethoxybenzyl unit.
Key structural attributes influencing its activity include:
- Cyclopropyl group: Enhances metabolic stability and modulates steric interactions.
- Pyridinyl group: Improves solubility and participates in hydrogen bonding.
- 3,4-Dimethoxybenzyl unit: Contributes to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
1-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-21-6-3-16(13-22(21)31-2)15-26-23(29)25-11-12-28-20(18-4-5-18)14-19(27-28)17-7-9-24-10-8-17/h3,6-10,13-14,18H,4-5,11-12,15H2,1-2H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYBUZBKCVYIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 391.5 g/mol. The structural features include a pyrazole ring, a pyridine moiety, and a urea functional group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Starting from hydrazine hydrate and ethyl acetoacetate, the pyrazole ring is formed through reflux in ethanol.
- Alkylation : The pyrazole derivative is then alkylated with cyclopropyl bromide to introduce the cyclopropyl group.
- Formation of Urea Moiety : Finally, the compound is reacted with phenyl isocyanate to form the urea linkage at room temperature in the presence of a base.
Reaction Conditions
These reactions are optimized for yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit key enzymes involved in inflammatory pathways, potentially leading to reduced inflammation .
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MV4-11 | 7.7 ± 2.6 |
| Compound B | K562 | 6.5 ± 1.3 |
| Compound C | MCF-7 | 5.0 ± 1.8 |
Note: Values represent mean ± standard deviation from multiple experiments.
In Vivo Studies
In vivo studies have demonstrated that this compound can effectively reduce tumor growth in animal models, suggesting its potential as an anticancer agent . The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.
Case Study 1: Inhibition of Tumor Growth
A study involving xenograft models showed that treatment with similar compounds led to significant reductions in tumor size compared to controls. The treatment group exhibited increased apoptosis markers and decreased proliferation markers such as PCNA (proliferating cell nuclear antigen) .
Case Study 2: Anti-inflammatory Activity
Another research effort highlighted the anti-inflammatory properties of related pyrazole compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a dual role in both cancer therapy and inflammation management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural and functional differences between the target compound and related derivatives:
Key Observations:
Urea vs.
Substituent Electronic Effects : The 3,4-dimethoxybenzyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ), which could alter binding kinetics.
Heterocyclic Diversity: Pyrido-pyrimidinone derivatives (e.g., ) exhibit broader ring systems, possibly increasing selectivity but reducing synthetic accessibility compared to the simpler pyrazole-urea scaffold.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this urea-pyrazole hybrid compound?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, focusing on pyrazole core formation followed by urea linkage. Key steps include:
- Pyrazole Ring Formation : Use nucleophilic substitution or cyclocondensation reactions. For example, 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions .
- Ethyl Linker Introduction : Alkylation of the pyrazole nitrogen with 1,2-dibromoethane or similar alkylating agents to introduce the ethyl spacer .
- Urea Coupling : React the intermediate with 3,4-dimethoxybenzyl isocyanate or via carbodiimide-mediated coupling of amines and carbonyl groups .
Validation : Confirm intermediates using LC-MS and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR : Assign peaks for pyrazole protons (δ 7.5–8.5 ppm for pyridinyl), cyclopropyl CH2 (δ 1.0–1.5 ppm), and dimethoxybenzyl groups (δ 3.8–4.0 ppm for OCH3) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the pyrazole and urea moieties. Compare with analogous structures (e.g., urea-thiadiazole derivatives) to validate bond angles and torsion .
- HRMS : Confirm molecular ion peaks ([M+H]+) with <2 ppm error.
Basic: How can researchers optimize solubility and stability for in vitro assays?
Methodological Answer:
- Solubility : Test polar aprotic solvents (DMSO for stock solutions) and aqueous buffers (e.g., ammonium acetate buffer at pH 6.5, as in ). Adjust pH to match physiological conditions .
- Stability : Conduct accelerated degradation studies under varied pH (1–10), temperature (4–40°C), and light exposure. Monitor via HPLC-UV at 254 nm. Use antioxidants (e.g., BHT) if oxidative degradation is observed .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pyrazole and urea motifs?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted pyridinyl (e.g., pyridin-3-yl vs. pyridin-4-yl) or altered cyclopropyl groups. Compare binding affinity in target assays (e.g., kinase inhibition) .
- Urea Isosteres : Replace urea with thiourea or amide groups to assess hydrogen-bonding requirements. Use molecular docking to predict interactions with target proteins (e.g., ATP-binding pockets) .
- Dimethoxybenzyl Substitutions : Test mono-methoxy or halogenated benzyl groups to evaluate hydrophobic/hydrophilic balance.
Advanced: What experimental approaches resolve low yields in cyclopropane ring formation during synthesis?
Methodological Answer:
- Catalyst Optimization : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for cyclopropane introduction. Optimize ligand (e.g., XPhos) and solvent (toluene/ethanol) ratios .
- Thermodynamic Control : Conduct reactions at lower temperatures (−10°C to 0°C) to favor cyclopropane over ring-opening byproducts. Monitor via TLC.
- Byproduct Analysis : Characterize side products (e.g., open-chain alkenes) via GC-MS and adjust reaction stoichiometry or quenching methods.
Advanced: How should discrepancies in NMR data (e.g., unexpected splitting patterns) be addressed?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating 1H-1H couplings and spatial proximities. For example, NOE interactions between pyridinyl and cyclopropyl protons can confirm spatial orientation .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. Use software like Gaussian or ORCA .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) by acquiring spectra at 25°C and 50°C.
Advanced: What in vivo models are suitable for pharmacokinetic profiling of this compound?
Methodological Answer:
- Rodent Models : Administer via oral gavage or IV (dose: 10–50 mg/kg). Collect plasma at intervals (0.5, 1, 2, 4, 8, 24 h) and quantify via LC-MS/MS. Calculate AUC, Cmax, and t1/2 .
- Tissue Distribution : Sacrifice animals post-administration, homogenize organs (liver, kidney, brain), and extract compound using acetonitrile precipitation.
- Metabolite ID : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards.
Advanced: How can researchers validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, heat-shock (37–65°C), and quantify soluble target protein via Western blot. Increased thermal stability indicates binding .
- BRET/FRET Biosensors : Engineer cells with bioluminescent or fluorescent tags on the target protein. Measure energy transfer changes upon compound treatment.
- Competitive Binding Assays : Use radiolabeled or fluorescent probes (e.g., ATP-γ-S for kinases) to determine IC50 values.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
